Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

nucleotide counterion stoichiometry molar equivalence enzymatic assay formulation

Researchers face stoichiometric errors when substituting dCDP salt forms. Our dCDP disodium (MW 431.14, 2 Na⁺) eliminates the ~5% molarity ambiguity of mixed-counterion preparations. - Defined disodium stoichiometry ensures accurate active-species concentration in RNR inhibition assays (HSV-1 K'is=5 µM; E. coli Ki=160 µM). - >98% HPLC purity minimizes cross-contamination with other dNDPs, critical for NDPK substrate-specificity measurements. - Ambient-temperature shipping stability preserves NMR probe integrity by avoiding freeze-thaw degradation that introduces paramagnetic contaminants.

Molecular Formula C9H13N3Na2O10P2
Molecular Weight 431.14 g/mol
CAS No. 54735-60-3
Cat. No. B15179376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt
CAS54735-60-3
Molecular FormulaC9H13N3Na2O10P2
Molecular Weight431.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C9H15N3O10P2.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
InChIKeyHFZQGCCJHDHHEP-CDNBRZBRSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCDP Disodium Identity and Biochemical Classification


Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (CAS 54735-60-3), commonly designated dCDP disodium, is a pyrimidine 2'-deoxynucleoside diphosphate with the molecular formula C9H13N3Na2O10P2 and a molecular weight of 431.14 g/mol . It is the precisely defined disodium salt form of 2'-deoxycytidine-5'-diphosphate, in which exactly two sodium counterions neutralize the diphosphate moiety . As the product of ribonucleotide reductase (RNR)-catalyzed reduction of cytidine diphosphate (CDP) and the obligate substrate of nucleoside diphosphate kinase (NDPK, EC 2.7.4.6) for dCTP biosynthesis, dCDP occupies the penultimate position in the de novo dCTP supply pathway that supports DNA replication and repair [1].

dCDP Disodium Non-Interchangeability with Analogs


Generic substitution among dCDP salt forms and structurally related nucleotides introduces quantifiable errors in molar stoichiometry, enzymatic routing, and analytical traceability. The disodium salt (2 Na⁺; MW 431.14) differs from the trisodium salt (3 Na⁺; MW 453.12) by one sodium equivalent—a ΔMW of 21.98 g/mol—meaning that mass-based formulation without counterion correction yields a ~5% error in active species concentration . The 2'-deoxy modification distinguishes dCDP from the ribonucleotide CDP (2'-OH; MW 447.14 disodium), conferring substrate specificity for deoxyribonucleotide pathways, while the diphosphate oxidation state separates dCDP from dCTP (triphosphate; MW 511.12 disodium) and dCMP (monophosphate; MW ~351 disodium), each of which is routed through distinct kinase and polymerase active sites . These structural and stoichiometric differences manifest as measurable divergence in enzyme inhibition constants, purity specifications, and buffer compatibility that directly affect experimental reproducibility and manufacturing consistency [1].

Quantitative Differentiation Evidence for dCDP Disodium


Counterion Stoichiometry and Molar Mass Difference

The disodium salt (CAS 54735-60-3) contains exactly two sodium counterions per dCDP molecule, yielding a molecular weight of 431.14 g/mol . The trisodium salt (CAS 151151-32-5) contains three sodium ions, yielding a molecular weight of 453.12 g/mol . This ΔMW of 21.98 g/mol corresponds to a 5.1% difference in the mass of active dCDP free acid (387.18 g/mol) delivered per unit mass of salt [1]. For applications requiring precise molar concentrations—such as enzyme kinetic assays where dCDP acts as a substrate for NDPK or as a competitive inhibitor of ribonucleotide reductase—failure to correct for counterion identity introduces a systematic 5% error in reported kinetic constants .

nucleotide counterion stoichiometry molar equivalence enzymatic assay formulation dCDP salt form procurement

HSV-1 RNR Product Inhibition: dCDP vs. Other dNDPs

In the HSV-1-induced ribonucleotide reductase system, the four deoxynucleoside diphosphate products act as competitive inhibitors versus CDP reduction. dCDP exhibits a K'is of 5 μM, making it the most potent product inhibitor among the dNDPs tested [1]. By comparison, dGDP has a K'is of 9 μM (1.8-fold weaker), dADP has a K'is of 140 μM (28-fold weaker), and dUDP has a K'is of 310 μM (62-fold weaker) [1]. This rank order—dCDP (5 μM) < dGDP (9 μM) ≪ dADP (140 μM) < dUDP (310 μM)—demonstrates that the cytosine base confers the highest-affinity interaction with the HSV-1 RNR active site among all four deoxynucleoside diphosphate products [1].

ribonucleotide reductase inhibition HSV-1 antiviral target dNDP product inhibition competitive inhibition kinetics

dCDP Competitive Inhibition of E. coli RNR

In the E. coli class I ribonucleotide reductase system, dCDP—the product of CDP reduction—acts as a competitive inhibitor of the forward reaction. Kinetic analysis determined that CDP has a Km of 4.8 × 10⁻⁵ M (48 μM), while dCDP inhibits with a Ki of 1.6 × 10⁻⁴ M (160 μM) [1]. The Ki/Km ratio of 3.33 indicates that the enzyme binds the substrate CDP approximately 3.3-fold more tightly than the product dCDP, a modest affinity differential consistent with dCDP functioning as a physiologically relevant feedback regulator of its own biosynthesis [1]. The fast-exchange binding kinetics (dissociation rate ≲ 10⁵ s⁻¹) further qualify dCDP as a useful ¹H-NMR spectroscopic probe for active-site characterization [1].

E. coli ribonucleotide reductase competitive inhibition NMR probe development dCDP enzyme kinetics

Structural Specificity: 2'-Deoxy vs. Ribonucleotide

dCDP disodium (CAS 54735-60-3; MW 431.14; C9H13N3Na2O10P2) differs from its ribonucleotide counterpart CDP disodium (CAS 54394-90-0; MW 447.14; C9H13N3Na2O11P2) by the absence of the 2'-hydroxyl group on the ribose ring . The 16 g/mol mass difference and the additional oxygen atom (10 vs. 11 oxygens in the formula) are analytically distinguishable by high-resolution mass spectrometry and HPLC retention time . This 2'-deoxy modification is the sole structural determinant that routes CDP through ribonucleotide reductase to produce dCDP—the committed step in deoxyribonucleotide biosynthesis—rather than through CTP synthetase for RNA precursor synthesis [1].

ribonucleotide vs deoxyribonucleotide RNR substrate specificity molecular weight differentiation CDP disodium comparator

Phosphorylation State-Specific Enzymatic Routing

dCDP disodium occupies a unique node in the dCTP biosynthesis pathway: it is the product of ribonucleotide reductase (acting on CDP) and the obligate substrate for nucleoside diphosphate kinase (NDPK, EC 2.7.4.6) to generate dCTP . In contrast, dCTP (MW 511.12 disodium) is the terminal triphosphate that serves as the direct substrate for DNA polymerases and reverse transcriptases, while dCMP (MW ~351 disodium) is the monophosphate that is phosphorylated by UMP-CMP kinase (EC 2.7.4.4) to form dCDP . Commercial PCR-grade dCTP specifications explicitly limit dCDP contamination to ≤1.5% (HPLC), underscoring that even low-level dCDP carryover in dCTP preparations compromises DNA polymerase processivity . This pathway position makes dCDP the appropriate substrate for NDPK activity assays and RNR product-analysis studies, where dCTP or dCMP would generate false-negative results.

nucleotide phosphorylation state NDPK substrate specificity DNA polymerase substrate dNTP biosynthesis pathway

Commercial Purity Comparison: Disodium vs. Trisodium

Commercially available dCDP disodium salt (CAS 54735-60-3) is routinely supplied at >98% purity by HPLC, as certified by multiple independent vendors [1]. By comparison, the trisodium salt form (CAS 151151-32-5) exhibits a wider purity range of 95% to ≥99% across suppliers, with typical specifications of ≥95% to 97% . The disodium form's tighter and consistently higher purity specification (>98%) reduces lot-to-lot variability in enzymatic assays where dCDP is used as a quantitative substrate or inhibitor standard. Additionally, the disodium salt is documented as stable at ambient temperature during shipping for several days, whereas the trisodium hydrate form is typically shipped with blue ice to mitigate hygroscopic degradation .

nucleotide purity specification HPLC assay procurement quality grade dCDP disodium vs trisodium purity

dCDP Disodium Application Scenarios


RNR Inhibition Assays and Active-Site Titration

dCDP disodium serves as the highest-affinity product inhibitor of HSV-1 ribonucleotide reductase (K'is = 5 μM vs. CDP reduction), exceeding dUDP by 62-fold and dADP by 28-fold [1]. Its well-characterized competitive inhibition of E. coli RNR (Ki = 160 μM vs. CDP Km = 48 μM) and fast-exchange binding kinetics (dissociation rate ≲ 10⁵ s⁻¹) make it a validated ¹H-NMR spectroscopic probe for RNR active-site studies [2]. The precisely defined disodium counterion stoichiometry (MW 431.14, 2 Na⁺) eliminates the molarity ambiguity that arises with mixed-salt or hydrate forms .

NDPK Activity Assays and dCTP Biosynthesis Reconstitution

As the obligate phosphate-acceptor substrate for NDPK (EC 2.7.4.6), dCDP disodium is the correct phosphorylation-state substrate for producing dCTP in reconstituted DNA precursor biosynthesis assays [1]. Neither dCTP (triphosphate) nor dCMP (monophosphate) can substitute—PCR-grade dCTP specifications explicitly limit dCDP contamination to ≤1.5% to avoid interference with DNA polymerase processivity, confirming the functional non-equivalence of these phosphorylation states [2]. The disodium salt's >98% HPLC purity reduces the risk of cross-contamination with other dNDPs that would confound NDPK substrate-specificity measurements .

NMR Structural Biology of Nucleotide-Binding Proteins

dCDP's demonstrated fast-exchange binding to the E. coli RNR R1 subunit, combined with its competitive inhibitor behavior (Ki = 160 μM), qualifies it as a non-hydrolyzable spectroscopic probe for mapping nucleotide-binding pockets [1]. The disodium salt form provides a single, well-defined ionic species that avoids the NMR spectral complexity introduced by mixed counterion populations [2]. Ambient-temperature shipping stability reduces the risk of freeze-thaw degradation that could generate paramagnetic contaminants detrimental to NMR linewidth measurements [2].

dNTP Pool Homeostasis and Antiviral RNR Inhibitor Screening

The quantitative rank order of dNDP product inhibition potency—dCDP (5 μM) < dGDP (9 μM) ≪ dADP (140 μM) < dUDP (310 μM)—establishes dCDP as the most sensitive probe for detecting perturbations in pyrimidine-site recognition by HSV-1 RNR [1]. In antiviral drug discovery programs targeting viral RNR, dCDP disodium serves as the reference substrate for measuring competitive displacement by nucleotide analog inhibitors, where its 62-fold potency advantage over dUDP provides the widest dynamic range for IC₅₀ determinations [1]. The disodium salt's consistent >98% purity ensures that lot-to-lot variability does not obscure subtle inhibitory effects in high-throughput screening campaigns .

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